molecular formula C6H6N4S B1633432 2,1,3-Benzothiadiazole-4,5-diamine CAS No. 83797-51-7

2,1,3-Benzothiadiazole-4,5-diamine

Cat. No.: B1633432
CAS No.: 83797-51-7
M. Wt: 166.21 g/mol
InChI Key: KBTZPUWOUVFXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1,3-Benzothiadiazole-4,5-diamine is a useful research compound. Its molecular formula is C6H6N4S and its molecular weight is 166.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTZPUWOUVFXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003850
Record name 2,1,3-Benzothiadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-66-6, 83797-51-7
Record name 2,1,3-Benzothiadiazole-4,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1711-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Significance of Benzothiadiazole Scaffolds

The parent compound, 2,1,3-benzothiadiazole (B189464), has been known since the 19th century. wikipedia.org Its synthesis is readily achieved from o-phenylenediamine (B120857). wikipedia.org The significance of the benzothiadiazole scaffold lies in its versatile chemical nature and its presence in a wide array of biologically active compounds. nih.gov Benzothiazole and its derivatives are integral to many therapeutic agents and are explored for their potential in treating a range of conditions. nih.govnih.gov The diverse medicinal properties associated with these compounds have spurred extensive research into novel therapeutic agents based on this scaffold. nih.gov

The applications of benzothiadiazole derivatives are not limited to medicinal chemistry. They have found utility in materials science, particularly in the development of organic electronics. rsc.org Their unique electronic and photophysical properties make them valuable components in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.netrsc.org

Overview of Academic Research Trajectories for Diamine Substituted Benzothiadiazoles

Classical and Contemporary Synthetic Routes to the 2,1,3-Benzothiadiazole (B189464) Core

The construction of the fundamental 2,1,3-benzothiadiazole ring system can be achieved through several reliable synthetic pathways.

A long-standing and efficient method for preparing 2,1,3-benzothiadiazole involves the reaction of o-phenylenediamine (B120857) with two equivalents of thionyl chloride. wikipedia.org This reaction, typically conducted in a solvent like pyridine, proceeds with high yields (often 85% or more) and produces sulfur dioxide and hydrochloric acid as byproducts. wikipedia.org This classical approach remains a cornerstone for the synthesis of the BTD core. The general reaction is depicted below:

o-Phenylenediamine + 2 SOCl₂ → 2,1,3-Benzothiadiazole + SO₂ + 2 HCl

This method is versatile and can be applied to substituted o-phenylenediamines, allowing for the introduction of various functional groups onto the benzene (B151609) ring prior to the formation of the thiadiazole ring.

Thionyl chloride plays a crucial role not only in the synthesis from o-phenylenediamines but also in other cyclization reactions leading to sulfur-containing heterocycles. For instance, N-arylamidines react in neat, refluxing thionyl chloride to form 1,2,4-benzothiadiazine 1-chlorides. kent.ac.uknih.gov While this produces a related but different heterocyclic system, it highlights the utility of thionyl chloride in mediating the formation of S-N bonds in fused ring systems. The reaction conditions, often involving elevated temperatures, facilitate the cyclization process by driving off gaseous byproducts. kent.ac.uk

Targeted Synthesis of 2,1,3-Benzothiadiazole-4,5-diamine (B177581) and its Halogenated Variants

The synthesis of the specifically substituted this compound requires multi-step sequences, often starting from a pre-formed BTD core.

A common and effective strategy to introduce amino groups onto the benzothiadiazole framework is through the reduction of corresponding dinitro compounds. For example, 4,5-dinitroimidazole derivatives can be selectively reduced to the corresponding aminonitroimidazole derivatives using iron dust in glacial acetic acid at room temperature. researchgate.net This suggests a viable pathway for the synthesis of this compound from a 4,5-dinitro-2,1,3-benzothiadiazole precursor. The reduction of nitro groups is a fundamental transformation in organic synthesis and can be achieved using various reducing agents, with the choice of reagent depending on the presence of other functional groups in the molecule. Under reducing conditions, 2,1,3-benzothiadiazoles can also be converted back to the 1,2-diaminobenzene compounds from which they were originally prepared. wikipedia.org

Regioselective functionalization is key to accessing specific isomers of substituted benzothiadiazoles. Bromination of 2,1,3-benzothiadiazole is a well-established process that typically yields 4,7-dibromo-2,1,3-benzothiadiazole (B82695). wikipedia.orgutm.my This dibrominated compound is a versatile building block for further modifications through cross-coupling reactions. wikipedia.orgmdpi.com

An alternative method for bromination utilizes N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid and chloroform, which can also achieve bromination at the 4 and 7 positions. utm.my Once halogenated, these positions can be subjected to amination reactions to introduce the desired amino groups.

Recent advancements have also demonstrated direct C-H amination. For instance, diaryl amines have been synthesized via a phosphacycle-catalyzed intermolecular reductive amination using nitroarenes as coupling partners, offering a more direct route to aminated BTD derivatives. nih.gov

Advanced Functionalization Strategies for the Benzothiadiazole Framework

Modern synthetic methods have expanded the toolbox for modifying the BTD core, enabling the creation of complex and highly functionalized molecules.

Recent research has highlighted the power of regioselective iridium-catalyzed C-H borylation to access versatile 5-boryl or 4,6-diboryl BTD building blocks. diva-portal.orgnih.govacs.orgconsensus.appnih.gov These organoboronate intermediates are highly valuable as they can undergo a wide range of subsequent transformations, including:

Ipso-substitution: The boryl group can be replaced with various other functional groups.

ortho-Directed C-H functionalization: The boryl group can direct the functionalization of adjacent positions. nih.gov

Ring-closing reactions: These intermediates can be used to construct fused ring systems. nih.gov

Generation of heteroarynes: They can serve as precursors to novel BTD-based arynes, which are highly reactive intermediates for further functionalization. diva-portal.orgnih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also extensively used to functionalize the BTD framework, particularly at halogenated positions. researchgate.netrsc.org These reactions allow for the introduction of a wide variety of substituents, including aryl and heteroaryl groups.

The table below summarizes some of the key synthetic transformations discussed:

Transformation Reagents/Conditions Product Type Reference(s)
Cyclizationo-Phenylenediamine, Thionyl chloride, Pyridine2,1,3-Benzothiadiazole wikipedia.org
ReductionDinitro-benzothiadiazole, Iron dust, Acetic acidDiamino-benzothiadiazole researchgate.net
Bromination2,1,3-Benzothiadiazole, Bromine, Hydrobromic acid4,7-Dibromo-2,1,3-benzothiadiazole wikipedia.orgutm.my
C-H Borylation2,1,3-Benzothiadiazole, Iridium catalystBorylated 2,1,3-Benzothiadiazole diva-portal.orgnih.govacs.orgconsensus.appnih.gov
Cross-CouplingHalogenated BTD, Boronic acid, Palladium catalystArylated/Heteroarylated BTD researchgate.netrsc.org

C-H Functionalization Techniques (e.g., Ir-catalyzed C-H borylation)

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying aromatic systems. For the 2,1,3-benzothiadiazole (BTD) core, which has historically been difficult to functionalize directly, iridium-catalyzed C-H borylation has emerged as a transformative method. nih.govacs.orgwikipedia.orgrsc.org This technique allows for the regioselective installation of versatile boronate ester groups, primarily at the C5 position, which can then be converted into a wide array of other functional groups. researchgate.net

The C-H borylation of unsubstituted BTD using an iridium precatalyst like [Ir(OMe)COD]₂ with a boron source such as bis(pinacolato)diboron (B136004) (B₂(pin)₂) has been systematically optimized. nih.govacs.org Research shows a strong preference for substitution at the C5 position. For instance, optimized conditions can yield the 5-boryl BTD product in significant yields (e.g., 64%), with only minor amounts of 4-boryl and various diborylated products. nih.govresearchgate.net This regioselectivity is noteworthy because the most acidic proton on the BTD ring is at the C4 position; the observed C5 selectivity is attributed to the steric hindrance and electronic repulsion from the lone pair of electrons on the N3 atom of the thiadiazole ring. researchgate.net

More forcing reaction conditions, such as higher temperatures and increased catalyst loadings, can be employed to favor the production of diborylated species, particularly the 4,6-diboryl BTD derivative. nih.gov These borylated BTD compounds are stable and serve as crucial building blocks for subsequent cross-coupling reactions. acs.orgresearchgate.net

Table 1: Regioselective Ir-catalyzed C-H Borylation of 2,1,3-Benzothiadiazole

Product Catalyst System Conditions Yield Reference
5-Boryl BTD (major) [Ir(OMe)COD]₂ / B₂(pin)₂ Mild Conditions (e.g., 80°C) 64% nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

The functionalized BTD intermediates produced via C-H borylation or halogenation are primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to constructing complex π-conjugated systems.

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly utilized reaction for creating carbon-carbon bonds between BTD derivatives and various aryl or heteroaryl partners. researchgate.net Borylated BTDs, such as 5-boryl BTD, readily couple with a range of electronically diverse (hetero)aryl bromides. nih.govacs.org Simple palladium catalyst systems, like Pd(OAc)₂/XPhos or PdCl₂(dppf), have proven effective, affording biaryl products in good to excellent yields. nih.govacs.org This method has been instrumental in synthesizing novel BTD-based fluorophores and materials by systematically introducing substituents at specific positions, which was previously challenging. wikipedia.org For example, 4,7-dibromo-2,1,3-benzothiadiazole is a common building block for creating conductive polymers through Suzuki coupling reactions. uclm.es

Table 2: Examples of Suzuki-Miyaura Cross-Coupling with BTD Boronates

BTD Substrate Coupling Partner Catalyst System Product Yield Reference
5-Boryl BTD 4-Bromotoluene Pd(OAc)₂/XPhos 95% nih.gov
5-Boryl BTD 1-Bromo-4-methoxybenzene Pd(OAc)₂/XPhos 99% nih.gov

Stille Coupling: The Stille reaction provides an alternative route for C-C bond formation, coupling organotin reagents with organic halides. This method has been successfully applied to BTD chemistry, particularly for the functionalization of halogenated derivatives like 4,7-dibromobenzo[d] nih.govacs.orgwikipedia.orgthiadiazole. researchgate.netnih.gov The reaction of this dibromo-BTD with organostannanes, such as 2-(tributylstannyl)thiophene, catalyzed by palladium complexes like PdCl₂(PPh₃)₂, yields di-substituted products. researchgate.net While effective, the primary drawback of the Stille reaction is the toxicity associated with the organotin compounds. researchgate.net

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by nickel or palladium. While specific examples involving this compound are less commonly reported in foundational studies, the reaction's principles are broadly applicable within the family of palladium-catalyzed couplings. It offers a powerful tool for coupling complex fragments and is known for its high functional group tolerance, making it a viable, albeit less utilized, strategy for derivatizing halogenated BTD precursors.

Electrophilic Aromatic Substitution on Fused Benzene Ring

Direct electrophilic aromatic substitution on the fused benzene ring of the BTD core is inherently challenging. nih.govresearchgate.net The thiadiazole ring is strongly electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack. acs.orguclm.es Consequently, these reactions typically require harsh conditions to proceed. nih.govacs.org

When substitution does occur, it generally leads to a mixture of products, with a preference for the C4 and C7 positions. nih.govresearchgate.netuclm.es For example, the bromination of BTD with bromine in hydrobromic acid or with N-bromosuccinimide (NBS) in concentrated sulfuric acid can produce 4-bromo- and 4,7-dibromo-2,1,3-benzothiadiazole. The lack of regioselectivity and the need for aggressive reagents often make this method less desirable than the more precise C-H functionalization and cross-coupling sequences. nih.gov

Nucleophilic Substitutions and Aryne Reactivity

In contrast to the difficulty of electrophilic substitution, the electron-deficient nature of the BTD ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present.

A more advanced and synthetically powerful transformation involves the generation of a highly reactive aryne intermediate. nih.govacs.orgwikipedia.org Recent research has demonstrated the successful formation of the novel 2,1,3-benzothiadiazol-4,5-yne from a 5-boryl BTD precursor, which is first converted to an iodonium (B1229267) salt. nih.govresearchgate.net This aryne is generated under mild conditions by deprotonation at the C4 position. nih.govresearchgate.net

The subsequent reactions of this aryne are highly regioselective, a phenomenon explained by the Aryne Distortion Model. nih.govacs.org DFT calculations predict a significant distortion of the triple bond, which favors nucleophilic attack at the C5 position. nih.gov This has been experimentally verified by trapping the aryne with various nucleophiles and arynophiles. nih.govresearchgate.net

Table 3: Trapping Reactions of 2,1,3-Benzothiadiazol-4,5-yne

Trapping Agent (Arynophile) Product Regioselectivity Reference
Sodium Azide 5-Azido-2,1,3-benzothiadiazole derivative C5-attack nih.govresearchgate.net
Furan Cycloaddition adduct C5-attack nih.govresearchgate.net

This aryne-based methodology opens up new pathways for introducing a wide variety of functional groups to adjacent positions on the BTD ring in a single, regiocontrolled step. nih.gov

Synthetic Versatility through Extrusion and Ring Cleavage Reactions

Beyond functionalization that leaves the core BTD scaffold intact, reactions that transform the heterocyclic ring itself demonstrate further synthetic versatility. Two notable transformations are reductive ring cleavage and the Cadogan reaction.

Reductive Ring Cleavage: The 2,1,3-benzothiadiazole ring system can be cleaved under reducing conditions to regenerate the o-phenylenediamine precursor from which it was originally synthesized. uclm.es This reaction effectively serves as a method for protecting a 1,2-diaminobenzene functionality. The robust thiadiazole ring can withstand various synthetic conditions, and its subsequent reductive removal allows for the unmasking of the reactive amino groups at a later stage in a synthetic sequence. uclm.es

Cadogan Reaction: The Cadogan reaction is a reductive cyclization that, while not a cleavage or extrusion reaction, showcases the versatility of BTD precursors in building complex, fused heterocyclic systems. nih.govacs.org In this reaction, a precursor containing a nitro group positioned ortho to a biaryl linkage undergoes deoxygenation with a trivalent phosphorus reagent (e.g., triethyl phosphite) to form a new N-heterocycle. This has been applied to BTD-containing nitroarenes to synthesize novel tetracyclic and hexacyclic thiadiazolocarbazoles. nih.govacs.org The reaction proceeds with high regioselectivity, providing a powerful tool for extending the conjugated system of BTD derivatives. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

There is a lack of specific Density Functional Theory (DFT) studies reported for this compound in the available literature. DFT is a powerful tool to predict molecular properties, and while it has been extensively applied to other BTD derivatives, the specific calculations for this diamine are not found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Without dedicated computational studies, the precise energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound remain undetermined. For other BTD derivatives, the HOMO and LUMO levels are crucial in determining their charge-transport and photophysical properties. For instance, in many 4,7-disubstituted BTD systems, the HOMO is often delocalized across the donor moieties and the BTD core, while the LUMO is primarily localized on the electron-accepting BTD unit. The energy gap in these systems can be tuned by varying the donor strength, with typical values for narrow bandgap materials ranging from 1.75 to 2.38 eV. nih.govmdpi.comnih.gov However, how the 4,5-diamine substitution pattern affects these parameters is not documented.

Electron Density Distribution and Charge Transfer Characteristics

A detailed analysis of the electron density distribution and charge transfer characteristics for this compound is not available. In related BTD compounds, the electron-withdrawing nature of the thiadiazole ring and the electron-donating character of substituents dictate the charge distribution. The introduction of two adjacent amino groups would be expected to significantly influence the electronic landscape of the molecule, but specific charge transfer properties have not been reported.

Photophysical Properties and Their Modulation

Specific experimental or theoretical studies on the photophysical properties of this compound are not found in the reviewed literature. The photophysical behavior of BTD derivatives, such as their absorption and emission spectra, is highly dependent on their substitution pattern and the surrounding environment.

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a key process in many BTD-based donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor part of the molecule. rsc.org This process is fundamental to their application in various optical and electronic devices. While the 4,5-diamine derivative possesses both electron-donating (amino groups) and electron-accepting (thiadiazole ring) moieties, specific studies on its ICT processes are absent.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. While ESIPT has been investigated in some BTD derivatives, particularly those with hydroxyl groups adjacent to nitrogen atoms, there is no information available to suggest or analyze this mechanism in this compound. The presence of amino groups could potentially engage in hydrogen bonding, but a detailed study of their excited-state dynamics is required to assess the possibility of ESIPT.

Thermally Activated Delayed Fluorescence (TADF) Principles in Derivatives

The phenomenon of thermally activated delayed fluorescence (TADF) is a critical mechanism for enhancing the efficiency of organic light-emitting diodes (OLEDs). Derivatives of 2,1,3-benzothiadiazole are prominent in the development of TADF materials, which are capable of harvesting both singlet and triplet excitons to generate light, thereby enabling up to 100% internal quantum efficiency. oldcitypublishing.com

The fundamental principle of TADF hinges on a minimal energy separation (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.gov This small energy gap facilitates a process known as reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted back into emissive singlet excitons through thermal energy. oldcitypublishing.com The subsequent light emission from this S1 state is prolonged compared to conventional fluorescence, hence the term "delayed fluorescence." oldcitypublishing.com

The molecular architecture of 2,1,3-benzothiadiazole derivatives is particularly conducive to TADF. researchgate.netresearchgate.net The 2,1,3-benzothiadiazole core functions as a potent electron acceptor. researchgate.net When this acceptor unit is linked to an electron-donating moiety, a donor-acceptor (D-A) structure is formed, which promotes the formation of a charge-transfer (CT) excited state. researchgate.net In this state, the highest occupied molecular orbital (HOMO) is predominantly localized on the donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor. nih.gov This spatial separation of HOMO and LUMO minimizes the exchange energy, leading to a small ΔEST, which is a prerequisite for efficient TADF. nih.gov The torsion angle between the donor and acceptor units is also a critical factor; an angle close to 90 degrees is often ideal for achieving an effective CT state by spatially separating the hole and electron densities. nih.gov

Recent research has focused on designing novel 2,1,3-benzothiadiazole derivatives to optimize their TADF characteristics. By strategically selecting different donor units to pair with the benzothiadiazole acceptor, researchers can fine-tune the photophysical properties of the resulting molecules. For instance, donor groups like carbazole, acridine, and phenothiazine (B1677639) have been successfully employed to construct near-infrared (NIR) TADF molecules. researchgate.net The design of D-A-D structured molecules, where a central 2,1,3-benzothiadiazole acceptor is flanked by two donor groups, has also proven to be an effective strategy for creating highly efficient TADF emitters. rsc.org

The following table presents research findings on the photophysical properties of several 2,1,3-benzothiadiazole-based TADF emitters, illustrating how the choice of donor and molecular structure impacts their performance.

Table 1: Research Findings on Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

Compound Donor Moiety Molecular Structure Emission Color Key Findings
BTZ-DPA N,N,N',N'-tetraphenylbenzidinediamine D-A-D Red Designed for red TADF emission. rsc.org
BTZ-CZ 9H-carbazole D-A-D Red Synthesized to explore red TADF emitters. rsc.org
BTZ-DMAC 9,9-dimethylacridine D-A-D Red Developed as a red TADF emitter with a D-A-D structure. rsc.org
PXZ-DBPHZ-PXZ Phenothiazine D-A-D Orange Exhibits efficient orange-TADF and tricolor-changing mechanochromic luminescence. rsc.org
t-Bu-PXZ-DBPHZ-PXZ-t-Bu tert-Butyl-phenothiazine D-A-D Orange A derivative of PXZ-DBPHZ-PXZ, also showing efficient orange-TADF. rsc.org

Reactivity Profiles and Reaction Mechanisms of 2,1,3 Benzothiadiazole 4,5 Diamine

Reactivity at the Amine Functionalities

The two amino groups at the C4 and C5 positions are primary nucleophilic centers of the molecule. Their reactivity is analogous to that of other o-phenylenediamines, making them amenable to a variety of condensation and substitution reactions. These functionalities are crucial for building larger, more complex molecular architectures.

One of the most common reactions involving the diamine is the formation of new heterocyclic rings. For instance, o-phenylenediamine (B120857) derivatives are well-known precursors for the synthesis of various fused heterocycles. The reaction with thionyl chloride in the presence of a base like triethylamine (B128534) yields the parent 2,1,3-benzothiadiazole (B189464) structure, a reaction that highlights the inherent reactivity of the amine groups toward electrophiles mdpi.com. Similarly, these amines can react with reagents like N,N′-carbonyldiimidazole (CDI) to form benzimidazolone derivatives mdpi.com.

The amine groups can also undergo N-alkylation and acylation. For example, related 2-amino-1,3,4-thiadiazoles react with chloroacetone (B47974) to yield N-alkylated thiadiazolimines researchgate.net. Acetylation of aminothiadiazole derivatives using acetic anhydride (B1165640) is also a common transformation, leading to the formation of amide products nih.gov. Furthermore, the amine functionalities can act as ligands, coordinating to metal centers. It has been shown that 4-Amino-2,1,3-benzothiadiazole can coordinate to zinc (II) centers exclusively through its amino group, demonstrating a key coordination mode researchgate.net. The synthesis of more complex ligands, such as N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine, originates from the reaction of 4-amino-2,1,3-benzothiadiazole with phosphorus-based electrophiles, showcasing the versatility of the amine group in forming P-N bonds nih.gov.

Table 1: Representative Reactions at the Amine Functionalities

Reactant(s) Product Type Reaction Description
Thionyl Chloride, Triethylamine 2,1,3-Benzothiadiazole Cyclization to form the thiadiazole ring mdpi.com.
N,N′-Carbonyldiimidazole (CDI) 1H-benzo[d]imidazol-2(3H)-one Condensation to form a fused imidazolone (B8795221) ring mdpi.com.
Acetic Anhydride N-acetylated derivative Acylation of the amine groups to form amides nih.gov.
Chloroacetone N-alkylated thiadiazolimine N-alkylation of the amine group researchgate.net.

Reactivity of the Thiadiazole Ring System (e.g., Ring Cleavage)

The 2,1,3-benzothiadiazole ring system is generally aromatic and stable under many conditions. However, the thiadiazole moiety can undergo specific reactions, most notably ring cleavage under reducing conditions. This reactivity provides a synthetic route to revert to the corresponding o-phenylenediamine precursor.

This reductive cleavage is a synthetically useful transformation, as the thiadiazole can function as a protecting group for the 1,2-diaminobenzene functionality. wikipedia.org After performing other chemical modifications on the benzene (B151609) ring, the diamine can be regenerated by cleaving the thiadiazole ring. wikipedia.org The stability of the thiadiazole ring is also pH-dependent. For related 1,3,4-thiadiazole (B1197879) systems, the ring is noted to be quite stable in aqueous acidic media but is susceptible to cleavage under basic aqueous conditions. chemicalbook.com This suggests that the 2,1,3-benzothiadiazole ring's integrity can be compromised under strong basic conditions, leading to ring-opened products. chemicalbook.com

Electrophilic and Nucleophilic Attack on the Benzene Moiety

The benzene portion of the 2,1,3-benzothiadiazole core is significantly influenced by the fused electron-withdrawing thiadiazole ring. This makes the benzene ring electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene itself.

Electrophilic substitutions, such as nitration and halogenation, typically require harsh conditions to proceed. wikipedia.orgdiva-portal.org When they do occur, they can lead to a mixture of products, often with substitution at the C4 and C7 positions. diva-portal.org The electron-poor nature of the ring system makes direct C-H functionalization challenging. nih.gov

To overcome this low reactivity, modern synthetic methods have been developed. Regioselective iridium-catalyzed C-H borylation allows for the introduction of a boryl group at the C5 or C4/C6 positions. diva-portal.orgnih.gov These borylated intermediates are versatile building blocks that can subsequently undergo a wide range of cross-coupling reactions to introduce various functional groups. nih.gov

The electron-deficient character of the benzene ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing this ring system. For example, bromo-substituted benzothiadiazole derivatives readily react with various nucleophiles, including amines, to form substituted products. nih.govsemanticscholar.org The reactivity in these SNAr reactions is enhanced by the electron-withdrawing nature of the fused heterocycle. nih.govsemanticscholar.org

A powerful method for difunctionalization involves the generation of a highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate from a suitable precursor. nih.gov This aryne is a potent electrophile that can be trapped by various reagents, allowing for the introduction of two new substituents across the C4 and C5 positions in a single step. diva-portal.orgnih.gov DFT calculations predict that nucleophilic attack on this aryne intermediate occurs selectively at the C5 position. diva-portal.orgnih.gov

Table 2: Functionalization of the Benzene Moiety

Reaction Type Reagents/Conditions Position(s) Functionalized Key Findings
Electrophilic Substitution Harsh conditions (e.g., strong acids) C4, C7 Low reactivity; often yields product mixtures diva-portal.org.
C-H Borylation Ir-catalyst C5, C4/C6 Provides versatile borylated intermediates for further reaction diva-portal.orgnih.gov.
Nucleophilic Aromatic Substitution (SNAr) Amines, on bromo-substituted derivatives C4 Reactivity enhanced by the electron-withdrawing thiadiazole ring nih.gov.

Mechanisms of Functionalization Reactions (e.g., Oxidative Addition, Transmetallation, Reductive Elimination in Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are paramount for the functionalization of the 2,1,3-benzothiadiazole core, particularly for building complex architectures used in materials science. Reactions like the Suzuki-Miyaura coupling are frequently used with halogenated or borylated benzothiadiazole derivatives. wikipedia.orgresearchgate.net These reactions proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetallation, and reductive elimination.

In a typical Suzuki-Miyaura coupling of a bromo-substituted benzothiadiazole with an organoboron reagent, the mechanism is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzothiadiazole derivative. This step forms a new Pd(II) intermediate, where the palladium center is bonded to both the bromine atom and the benzothiadiazole ring.

Transmetallation: The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center. The bromine atom is replaced by the new organic substituent, forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

More advanced functionalizations, such as the Catellani reaction, also rely on palladium catalysis. This reaction can achieve trifunctionalization of the BTD ring by combining a C-H activation step with the cross-coupling cycle. acs.org For instance, an iodide-substituted BTD can undergo dialkylation at the ortho C-H bonds (C4 and C6) followed by an alkenylation at the C5 position, all mediated by a cooperative Pd/norbornene catalytic system. acs.org C-S cross-coupling reactions have also been developed, using catalysts like Pd(L-Pro)₂, to synthesize 5-arylsulfanyl-benzo-2,1,3-thiadiazole derivatives, further expanding the synthetic toolbox for this heterocycle. researchgate.net

Rational Design and Synthesis of 2,1,3 Benzothiadiazole 4,5 Diamine Derivatives and Fused Heterocycles

Donor-Acceptor (D-A) Architectures Utilizing the 2,1,3-Benzothiadiazole-4,5-diamine (B177581) Core

The this compound molecule is an archetypal example of an intramolecular "push-pull" system. The BTD heterocycle is inherently electron-deficient (the acceptor, 'A'), while the two amino groups at the C4 and C5 positions are strong electron-donors (the donors, 'D'). This arrangement facilitates a significant intramolecular charge transfer (ICT) from the amino groups to the benzothiadiazole core in the ground state, a characteristic that is often enhanced upon photoexcitation. This internal D-A nature profoundly influences the molecule's optical and electronic properties, leading to strong absorption in the visible region and often fluorescence. mdpi.com

The BTD-diamine core serves as a fundamental building block for more complex D-A systems. By treating the entire BTD-diamine unit as a donor segment, it can be coupled with stronger external acceptor moieties to create D-A-A' type structures. Conversely, the amino groups can be functionalized with additional donor groups to form D'-D-A-D-D' architectures. These designs allow for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the optical band gap. nih.govresearchgate.net For instance, D-A-D structured molecules based on a central BTD acceptor have been extensively designed and synthesized for applications in organic electronics. mdpi.comrsc.org The introduction of donor groups at the 4- and 7-positions of the BTD core is a common strategy to create materials with narrow energy gaps and desirable charge transport properties. mdpi.comnih.gov The 4,5-diamine configuration provides a unique platform where the donors are vicinal, influencing the planarity and electronic coupling within the molecule.

Advanced Applications of 2,1,3 Benzothiadiazole 4,5 Diamine and Its Derivatives in Materials Science and Organic Electronics

Organic Semiconductors and Charge Transport Materials

Derivatives of 2,1,3-benzothiadiazole (B189464) are extensively utilized in the creation of organic semiconductors for a variety of electronic devices, including organic field-effect transistors (OFETs). rsc.orgpolyu.edu.hk These materials often employ a donor-acceptor (D-A) architecture, where the electron-deficient BTD unit is combined with electron-donating moieties to create low bandgap semiconductors with high charge carrier mobilities. rsc.orgacs.org

The performance of these materials is highly dependent on their molecular structure and solid-state packing. For instance, the introduction of oligothiophenes as donor units in copolymers with BTD has been shown to yield materials with significant hole mobilities. The degree of molecular ordering and the morphology of the thin films play a critical role in determining the charge transport characteristics. acs.org A study on a series of BTD-oligothiophene copolymers revealed that the hole mobility could be varied by three orders of magnitude by altering the molecular ordering. acs.org For example, a poly(benzothiadiazole-sexithiophene) (PBT6) polymer, which forms a highly crystalline, edge-on π-π stacked structure, exhibited a hole mobility of approximately 0.2 cm²/V·s in spin-coated films. acs.org This mobility could be further increased to 0.75 cm²/V·s by using a drop-casting fabrication method, which highlights the importance of processing conditions on device performance. acs.org

Recent advancements in synthesis, such as oxidative chemical vapor deposition (oCVD), have enabled the production of BTD-based conjugated polymer thin films with even higher charge carrier mobilities. rsc.org This technique allows for the synthesis of polymers without solubilizing side chains, which can hinder close molecular packing. rsc.org As a result, BTD-oligothiophene conjugated polymers synthesized via oCVD have demonstrated a remarkable hole mobility of 4.0 cm²/V·s. rsc.org

Material/Device ArchitectureHole Mobility (cm²/V·s)Fabrication MethodKey Findings
Poly(benzothiadiazole-sexithiophene) (PBT6)~0.2Spin-coatingHighly crystalline, edge-on π-π stacked orientation.
Poly(benzothiadiazole-sexithiophene) (PBT6)up to 0.75Drop-castingEnhanced mobility due to improved molecular ordering.
BTD-oligothiophene conjugated polymer4.0oCVDAbsence of side chains leads to improved molecular packing and high mobility.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The photoluminescent properties of 2,1,3-benzothiadiazole derivatives make them highly suitable for applications in organic light-emitting diodes (OLEDs) and other luminescent materials. polyu.edu.hkresearchgate.net The BTD core is a fundamental component in the design of various emissive materials, including small molecules, polymers, and metal complexes. researchgate.net

Emitters in OLEDs (e.g., TADF emitters)

A significant area of research is the development of BTD-based emitters that exhibit thermally activated delayed fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The design of these materials often involves a donor-acceptor-donor (D-A-D) structure, where the BTD unit acts as the acceptor.

A study focused on designing red TADF emitters synthesized three D-A-D molecules: N⁴,N⁴,N⁷,N⁷-tetraphenylbenzo[c] acs.orgresearchgate.netrsc.orgthiadiazole-4,7-diamine (BTZ-DPA), 4,7-bis(9H-carbazol-9-yl)benzo[c] acs.orgresearchgate.netrsc.orgthiadiazole (BTZ-CZ), and 4,7-bis(9,9-dimethylacridin-10(9H)-yl) benzo[c] acs.orgresearchgate.netrsc.orgthiadiazole (BTZ-DMAC). rsc.orgresearchgate.netx-mol.com One of these red TADF emitters, when used in an OLED, achieved a maximum external quantum efficiency (EQE) of 8.8% with an emission peak at 636 nm. rsc.orgresearchgate.netx-mol.com Other research on BTD-based donor-acceptor π-conjugated fluorescent molecules has reported even higher EQEs of up to 7.0% and 8.1% in solution-processed doped green OLED devices, with exciton (B1674681) utilization efficiencies exceeding the theoretical 25% limit for traditional fluorescent emitters. rsc.org

EmitterOLED Performance (max. EQE)Emission ColorReference
BTD-based red TADF emitter8.8%Red (636 nm) rsc.orgresearchgate.netx-mol.com
BTD-based D-π-A-π-D emitter 17.0%Green rsc.org
BTD-based D-π-A-π-D emitter 28.1%Green rsc.org

Wavelength Shifting Materials

The strong absorption and emission characteristics of BTD derivatives also make them candidates for use as wavelength shifting materials. researchgate.net These materials can absorb light at one wavelength and re-emit it at a longer, more desirable wavelength, which is a useful function in various optical devices.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, 2,1,3-benzothiadiazole derivatives have been extensively investigated as electron-accepting components in the active layer of organic photovoltaics and as sensitizers in dye-sensitized solar cells. polyu.edu.hkresearchgate.net The donor-acceptor strategy is again central, enabling the creation of materials with broad absorption spectra and appropriate energy levels for efficient charge separation and transport.

Fluorination of the BTD unit has emerged as a powerful strategy to tune the electronic properties of these polymers for enhanced photovoltaic performance. A study on a series of alternating conjugated polymers, where the number of fluorine atoms on the BTD unit was varied, demonstrated a clear trend in device efficiency. rsc.org As the number of fluorine atoms increased from zero to six per repeating unit, the polymers exhibited progressively lower-lying energy levels and increased charge transport mobilities. rsc.org This resulted in a significant improvement in the power conversion efficiency (PCE) of bulk heterojunction solar cells, from 1.69% for the non-fluorinated polymer to 5.28% for the polymer with six fluorine atoms when blended with PC71BM. rsc.org

Other research has explored the use of BTD derivatives as non-fullerene acceptors. A molecule based on a central BTD core with vinylimide wings achieved a PCE of 2.54% in a device with P3HT as the donor. acs.org Furthermore, BTD-based self-assembling monolayers have been investigated as electron transporting layers in n-i-p perovskite solar cells, achieving PCEs of up to 13.4%. nanoge.org

Polymer/Device ArchitecturePower Conversion Efficiency (PCE)Key Feature
PDTBDT-0F-BTs:PC71BM1.69%Non-fluorinated BTD unit.
PDTBDT-2F-BTs:PC71BM1.89%Two fluorine atoms on the BTD unit.
PDTBDT-6F-FBTs:PC71BM5.28%Six fluorine atoms on the BTD unit.
PI-BT:P3HT2.54%BTD-based non-fullerene acceptor.
BTD-based SAM in Perovskite Solar Cell13.4%Electron transporting layer.

Functional Materials for Sensing and Imaging

The fluorescent properties of 2,1,3-benzothiadiazole derivatives are not only useful for OLEDs but also for the development of functional materials for sensing and imaging applications. researchgate.netmdpi.com The synthesis of 5,6-diamino-BTDs is a key strategy for creating these functional molecules, as the amino groups provide reactive sites for further modification. mdpi.com

Chromogenic and Fluorogenic Chemosensors

BTD derivatives serve as versatile building blocks for creating chromogenic and fluorogenic chemosensors. mdpi.com These sensors exhibit a change in their color or fluorescence upon binding with a specific analyte. The design of such sensors often involves attaching a receptor unit for the target analyte to the BTD fluorophore. One BTD-based fluorescent molecule has been shown to act as a selective chemosensor for both Fe²⁺ cations and I⁻ anions. rsc.org While not a derivative of 2,1,3-benzothiadiazole-4,5-diamine (B177581), a related benzothiazole-based sensor was developed for the highly selective and sensitive detection of cyanide ions (CN⁻) in environmental water samples and living cells. nih.gov This highlights the potential of the broader class of benzothiazole-containing compounds in sensing applications.

Fluorescent Probes and Biomarkers

Derivatives of 2,1,3-benzothiadiazole (BTD) have emerged as a significant class of fluorophores in the field of bioimaging and sensing. nih.govfigshare.com Their utility as fluorescent probes and biomarkers stems from their favorable photophysical properties, including high quantum yields, photostability, and the ability to tune their emission wavelengths through chemical modification. nih.govnih.gov These characteristics allow for the development of probes for selectively labeling and imaging various cellular components and processes.

The BTD scaffold is a core component in the design of "push-pull" chromophores, where electron-donating groups are attached to the electron-accepting BTD core. This intramolecular charge-transfer (ICT) character is fundamental to their fluorescent properties. The diamino substitution in this compound provides inherent electron-donating groups, making it a valuable precursor for the synthesis of such probes.

Research has demonstrated the application of BTD-based probes in a multitude of bioimaging contexts:

Cellular Organelle Staining: BTD derivatives have been successfully employed to selectively stain various organelles within living and fixed cells. nih.gov This includes the labeling of cell nuclei, mitochondria, and lipid droplets. nih.govfigshare.com For instance, specific BTD derivatives have been designed to target and visualize the plasma membrane, a crucial component in cellular signaling and transport. nih.gov

Ion Sensing: The fluorescence of BTD derivatives can be modulated by the presence of specific ions, making them effective chemosensors. For example, BTD-based probes have been developed for the selective colorimetric and fluorescent detection of fluoride (B91410) ions. researchgate.net

Near-Infrared (NIR) Imaging: The development of BTD-based fluorophores extends into the near-infrared (NIR) region, particularly the second NIR window (NIR-II, 1000-1700 nm). researchgate.netnih.gov NIR-II imaging offers advantages for in vivo studies due to deeper tissue penetration and reduced autofluorescence. Small molecule NIR-II dyes based on a donor-acceptor-donor (D-A-D) architecture, with BTD as the acceptor, have been synthesized and utilized for cancer imaging. researchgate.netnih.gov

The versatility of the BTD core allows for the synthesis of a wide array of fluorescent probes with tailored properties for specific biological applications. The 4,5-diamine substitution provides reactive sites for further chemical modifications, enabling the attachment of targeting moieties or other functional groups to enhance selectivity and performance.

Probe/Biomarker TypeTarget/ApplicationKey Features
Plasma Membrane Probe Live cell plasma membrane imagingWater-soluble, high photostability, selective staining of plasma membranes. nih.gov
Organelle Stains Nuclei, mitochondria, lipid dropletsSelective labeling of various intracellular organelles. nih.govfigshare.com
Fluoride Ion Sensor Detection of fluoride ionsColorimetric and fluorescent response to fluoride ions. researchgate.net
NIR-II Probes In vivo cancer imagingEmission in the NIR-II window for deep tissue imaging. researchgate.netnih.gov

Covalent Organic Frameworks (COFs) and Porous Materials

2,1,3-Benzothiadiazole and its derivatives, including the diamine form, are valuable building blocks for the construction of covalent organic frameworks (COFs) and other porous materials. researchgate.net COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for a range of applications. The electron-accepting nature of the BTD unit makes it an excellent component for creating donor-acceptor (D-A) type COFs, which often exhibit interesting photophysical and electronic properties.

The synthesis of BTD-based COFs typically involves the condensation of a BTD-containing monomer with a complementary linker molecule. The diamino groups of this compound can be reacted with aldehydes or other functional groups to form imine-linked or other covalently bonded frameworks. These materials are being explored for various advanced applications:

Photocatalysis: BTD-based COFs have shown significant promise as photocatalysts. The ordered D-A structure can facilitate charge separation and transport, which are crucial for efficient photocatalytic processes. For example, BTD-based COFs have been developed for photocatalytic hydrogen generation and the photoreduction of Cr(VI). rsc.orgrsc.org

Gas Storage and Separation: The porous nature of BTD-based COFs makes them potential candidates for gas storage and separation applications, although this area is less explored compared to their catalytic applications.

Organic Electronics: The semiconducting properties of some BTD-based COFs suggest their potential use in organic electronic devices.

The properties of BTD-based COFs can be tuned by modifying the linker units or the BTD core itself. This allows for the rational design of materials with optimized properties for specific applications.

COF Name/TypeMonomers/Building BlocksApplicationPerformance Metric
HIAM-0011 "Two-in-one" benzothiadiazole derivative monomerPhotocatalytic Hydrogen Evolution16.98 mmol g⁻¹ h⁻¹
ETTA-BT COF Benzothiadiazole (BT) acceptor and an electron-rich co-unitPhotocatalytic Hydrogen Evolution890 μmol g⁻¹ h⁻¹
TPB-BT-COF Benzothiadiazole (BT) functionalized monomerPhotoreduction of Cr(VI)>99% reduction
Benzothiadiazole-based COF Benzothiadiazole and its derivativesOxidative Amine CouplingUp to 99% yield

Catalytic Applications (e.g., Hydrogen Production, Photocatalysis)

The electron-deficient nature of the 2,1,3-benzothiadiazole core makes it a key component in the design of catalysts for a variety of reactions, particularly in the realm of photocatalysis and electrocatalysis. Derivatives of this compound can be incorporated into larger molecular structures or polymeric frameworks to create active catalytic sites.

A significant area of application for BTD-based materials is in the production of hydrogen through water splitting. Both small molecule catalysts and COFs incorporating the BTD moiety have been investigated for this purpose:

Electrocatalytic Hydrogen Production: Small organic molecules based on the BTD structure have been shown to act as electrocatalysts for the hydrogen evolution reaction. For instance, 2,1,3-benzothiadiazole-4,7-dicarbonitrile has been demonstrated to facilitate hydrogen production with a Faradaic efficiency of 82%. nih.govnih.gov The catalytic mechanism is believed to involve the formation of reduced BTD intermediates.

Photocatalytic Hydrogen Production: BTD-based COFs have emerged as highly promising materials for photocatalytic hydrogen generation from water. rsc.orgrsc.org The donor-acceptor architecture within these frameworks promotes the separation of photogenerated electron-hole pairs, a critical step in the photocatalytic process. The hydrogen evolution rates of these materials can be substantial, as highlighted in the table below.

Other Photocatalytic Reactions: Beyond hydrogen production, BTD-based materials are also being explored for other photocatalytic applications. This includes the photocatalytic reduction of heavy metals like Cr(VI) and the oxidative coupling of amines. rsc.orgbohrium.com

The catalytic performance of BTD-based systems can be finely tuned through molecular design, offering a pathway to the development of highly efficient and selective catalysts for important chemical transformations.

CatalystApplicationKey Performance Metric
2,1,3-Benzothiadiazole-4,7-dicarbonitrile Electrocatalytic Hydrogen Production82% Faradaic Efficiency
HIAM-0011 COF Photocatalytic Hydrogen Production16.98 mmol g⁻¹ h⁻¹
ETTA-BT COF Photocatalytic Hydrogen Production890 μmol g⁻¹ h⁻¹
Naphthothiadiazole-based COF Photocatalytic Hydrogen Peroxide Generation796 μmol g⁻¹ h⁻¹

Coordination Chemistry of 2,1,3 Benzothiadiazole 4,5 Diamine Derivatives

Ligand Design and Synthesis with BTD-Diamine Moieties

No data available in the searched literature.

Transition Metal Complexes and Their Structural Characterization

No data available in the searched literature.

Influence of Coordination on Photophysical and Electronic Properties

No data available in the searched literature.

Q & A

Q. What are the recommended safety protocols for handling 2,1,3-benzothiadiazole-4,5-diamine in laboratory settings?

  • Methodological Answer : Researchers must prioritize PPE (gloves, goggles, lab coats) and work in a fume hood due to potential toxicity . Storage should be at 2–8°C in airtight containers to prevent degradation, as prolonged exposure to air or moisture may alter reactivity . Consult SDS sheets for emergency procedures, including spill management (e.g., using inert absorbents) and disposal via certified hazardous waste services .

Q. What is a standard synthesis protocol for 2-substituted benzimidazoles using this compound?

  • Methodological Answer : A solvent-free method involves grinding this compound with aldehydes (1:1 molar ratio) in a mortar and pestle at room temperature, using cellulose sulfuric acid (CSA, 5 mol%) as a catalyst. Reaction completion (typically 1–2 hours) is confirmed via TLC, followed by solvent evaporation and recrystallization from ethanol .

Advanced Research Questions

Q. How do catalyst systems (e.g., CSA vs. silica sulfuric acid) influence reaction efficiency in benzimidazole synthesis?

  • Methodological Answer : Catalyst selection impacts yield and reaction time. CSA outperforms silica sulfuric acid (SSA) and p-TSA due to its Brønsted acidity and eco-friendly profile. For example, CSA achieves >90% yield in 1 hour, while SSA requires 3 hours for 85% yield . Researchers should optimize catalyst loading (3–10 mol%) and monitor kinetics via HPLC or GC-MS to validate efficiency.

Q. What strategies are effective for functionalizing this compound to enhance optoelectronic properties?

  • Methodological Answer : Bromination at the 4,7-positions using hydrobromic acid and bromine generates 4,7-dibromo derivatives, which serve as intermediates for π-conjugated polymers (e.g., PCDTBT). Subsequent Suzuki-Miyaura coupling with boronic esters introduces electron-withdrawing groups (e.g., thiophenes) to tune bandgaps for photovoltaic applications . Characterization via UV-Vis and cyclic voltammetry confirms HOMO/LUMO alignment .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for photocatalytic applications?

  • Methodological Answer : The diamine acts as a linker in COFs by condensing with aldehydes (e.g., terephthalaldehyde) via Schiff-base reactions. Solvothermal synthesis (120°C, 72 hours) in dimethylacetamide yields porous networks. Post-synthetic metalation (e.g., with Pt nanoparticles) enhances photocatalytic H₂ evolution. Porosity and crystallinity are validated via BET and PXRD .

Q. What are the advantages and limitations of solvent-free synthesis methods for benzothiadiazole derivatives?

  • Methodological Answer : Solvent-free grinding reduces waste and accelerates reactions but may limit scalability. For instance, CSA-catalyzed benzimidazole synthesis achieves 95% yield in 1 hour but struggles with sterically hindered aldehydes. Researchers should compare solvent-free vs. reflux conditions (e.g., ethanol, 4 hours) for substrate-specific optimization .

Q. Which characterization techniques are critical for evaluating this compound in photovoltaic devices?

  • Methodological Answer : Key techniques include:
  • UV-Vis/NIR Spectroscopy : Bandgap determination via absorption edges.
  • Electroluminescence (EL) : Efficiency measurement using polymer:fullerene blends.
  • SCLC Mobility : Hole/electron mobility via space-charge-limited current devices.
  • DFT Calculations : Predicting charge-transfer dynamics .

Q. How can researchers address contradictory data on reaction yields for benzothiadiazole-based compounds?

  • Methodological Answer : Contradictions often arise from impurities or varying storage conditions. Mitigation steps:
  • Purity Analysis : Use HPLC or NMR to verify starting material integrity.
  • Replication : Repeat reactions under controlled humidity/temperature.
  • Degradation Studies : Monitor compound stability via accelerated aging tests (e.g., 40°C/75% RH for 30 days) .

Q. What experimental designs assess the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : TGA/DSC to identify decomposition temperatures.
  • pH Stability : Incubate samples in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours, followed by LC-MS to detect degradation products .

Q. How can computational modeling guide the design of benzothiadiazole-based sensors?

  • Methodological Answer :
    DFT or TD-DFT simulations predict electron affinity, excitation energies, and binding affinities for target analytes (e.g., nitroaromatics). Molecular docking studies optimize sensor-analyte interactions, validated via fluorescence quenching experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.